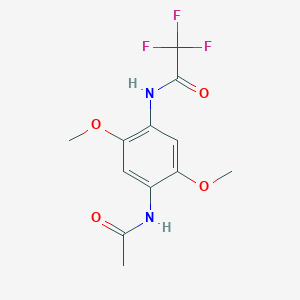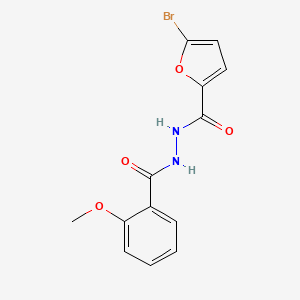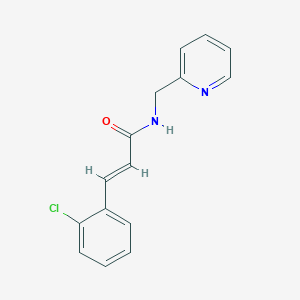![molecular formula C10H7F3N4O2 B5808140 3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole](/img/structure/B5808140.png)
3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole is a compound that features a triazole ring substituted with a nitro group and a benzyl group that contains a trifluoromethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl intermediate can be synthesized by nitration of 3-(trifluoromethyl)toluene to yield 3-nitro-1-(trifluoromethyl)benzene.
Triazole Formation: The benzyl intermediate is then reacted with hydrazine and an appropriate aldehyde or ketone to form the triazole ring through a cyclization reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Cycloaddition: The triazole ring can undergo cycloaddition reactions with various dienophiles.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used for nucleophilic substitution.
Cycloaddition: Reagents like azides or alkynes can be used under thermal or catalytic conditions.
Major Products
Reduction: Reduction of the nitro group yields 3-amino-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole.
Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.
Cycloaddition: Cycloaddition reactions can yield fused triazole derivatives.
Scientific Research Applications
3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, or anticancer activities.
Materials Science: The compound can be used in the development of new materials with unique electronic or optical properties.
Agrochemicals: It can be used in the synthesis of pesticides or herbicides due to its potential biological activity.
Mechanism of Action
The mechanism of action of 3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby interfering with biological pathways. The nitro group and triazole ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
1-nitro-3-(trifluoromethyl)benzene: Similar in structure but lacks the triazole ring.
3-(trifluoromethyl)benzamide: Contains a trifluoromethyl group but has an amide instead of a triazole ring.
1-(trifluoromethyl)-3-[3-(trifluoromethyl)benzyl]benzene: Contains two trifluoromethyl groups but lacks the nitro and triazole functionalities.
Uniqueness
3-nitro-1-[3-(trifluoromethyl)benzyl]-1H-1,2,4-triazole is unique due to the combination of the nitro group, trifluoromethyl group, and triazole ring. This combination imparts distinct chemical properties and potential biological activities that are not present in the similar compounds listed above.
Properties
IUPAC Name |
3-nitro-1-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O2/c11-10(12,13)8-3-1-2-7(4-8)5-16-6-14-9(15-16)17(18)19/h1-4,6H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBFNQIGVECINRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CN2C=NC(=N2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-n-[4-(imidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B5808062.png)
![4-{[4-(2,4-dichlorophenyl)-3-(isopropoxycarbonyl)-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5808065.png)
![4-({[(4-ETHOXYANILINO)CARBONYL]AMINO}METHYL)-1-BENZENESULFONAMIDE](/img/structure/B5808069.png)

![N'-{[2-(4-biphenylyl)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5808090.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5808104.png)
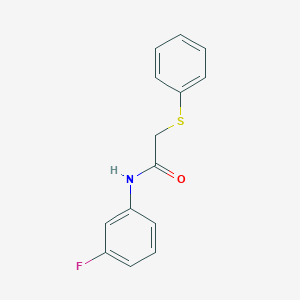
![3-chloro-N'-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethylidene]-6-fluoro-1-benzothiophene-2-carbohydrazide](/img/structure/B5808110.png)
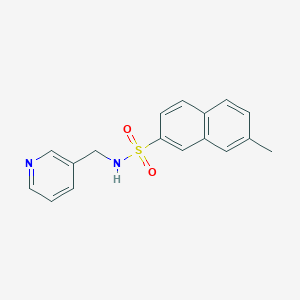
![4-chloro-N'-[1-(5-methyl-2-furyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5808147.png)

